molecular formula C11H15ClN2O B12541829 N-[3-(4-Chloroanilino)propyl]-N-methylformamide CAS No. 821780-02-3

N-[3-(4-Chloroanilino)propyl]-N-methylformamide

Cat. No.: B12541829
CAS No.: 821780-02-3
M. Wt: 226.70 g/mol
InChI Key: YENPBWLEMHNOHM-UHFFFAOYSA-N
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Description

N-[3-(4-Chloroanilino)propyl]-N-methylformamide is a chemical compound with the molecular formula C11H15ClN2O It is characterized by the presence of a chloroaniline group attached to a propyl chain, which is further connected to a methylformamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-Chloroanilino)propyl]-N-methylformamide typically involves the reaction of 4-chloroaniline with N-methylformamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include anhydrous tetrahydrofuran (THF), 1,4-dioxane, and toluene .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-Chloroanilino)propyl]-N-methylformamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the chloroaniline group to aniline.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Aniline derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-(4-Chloroanilino)propyl]-N-methylformamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(4-Chloroanilino)propyl]-N-methylformamide involves its interaction with specific molecular targets. The chloroaniline group can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloroaniline: A simpler compound with similar structural features but lacking the propyl and methylformamide groups.

    N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide: A related compound with additional functional groups.

Uniqueness

N-[3-(4-Chloroanilino)propyl]-N-methylformamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

821780-02-3

Molecular Formula

C11H15ClN2O

Molecular Weight

226.70 g/mol

IUPAC Name

N-[3-(4-chloroanilino)propyl]-N-methylformamide

InChI

InChI=1S/C11H15ClN2O/c1-14(9-15)8-2-7-13-11-5-3-10(12)4-6-11/h3-6,9,13H,2,7-8H2,1H3

InChI Key

YENPBWLEMHNOHM-UHFFFAOYSA-N

Canonical SMILES

CN(CCCNC1=CC=C(C=C1)Cl)C=O

Origin of Product

United States

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